

Characterization of 3-Amino-6-bromo-2,4-dichloropyridine: A Spectroscopic Guide

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Compound of Interest

Compound Name: 3-Amino-6-bromo-2,4-dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data essential for the characterization of **3-Amino-6-bromo-2,4-dichloropyridine**, a key heterocyclic building block in pharmaceutical and agrochemical research. The strategic placement of amino, bromo, and chloro substituents on the pyridine ring offers a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines the available spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its preparation.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Amino-6-bromo-2,4-dichloropyridine**. Due to the limited availability of direct experimental data for certain spectroscopic techniques, predicted values based on the analysis of structurally similar compounds are also included to guide researchers in their characterization efforts.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.69	Singlet	1H	Ar-H (H-5)	DMSO-d ₆
6.10	Singlet	2H	-NH ₂	DMSO-d ₆

Table 2: Mass Spectrometry Data

m/z	Ion	Isotope
241	[M+H] ⁺	⁷⁹ Br
243	[M+H] ⁺	⁸¹ Br

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)	Assignment
~150-155	C-Cl (C-2 or C-4)
~145-150	C-NH ₂ (C-3)
~135-140	C-Br (C-6)
~120-125	C-H (C-5)
~115-120	C-Cl (C-2 or C-4)

Note: Predicted chemical shifts are based on the analysis of substituted pyridines and the known effects of amino, bromo, and chloro substituents on the carbon chemical shifts of the pyridine ring.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Vibrational Mode
3450 - 3300	N-H	Asymmetric & Symmetric Stretching
1620 - 1580	N-H	Scissoring
1550 - 1450	C=C, C=N	Ring Stretching
1100 - 1000	C-Cl	Stretching
850 - 750	C-H	Out-of-plane Bending
700 - 600	C-Br	Stretching

Note: Predicted absorption bands are based on characteristic infrared frequencies for aminopyridines and halogenated aromatic compounds.

Experimental Protocols

Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine[1]

This protocol describes the synthesis of the title compound from 3-Amino-2,4-dichloropyridine.

Materials:

- 3-Amino-2,4-dichloropyridine
- N,N-dimethylformamide (DMF)
- N-bromosuccinimide (NBS)
- Ethyl acetate (EtOAc)
- Hexane
- Water
- Saturated saline solution

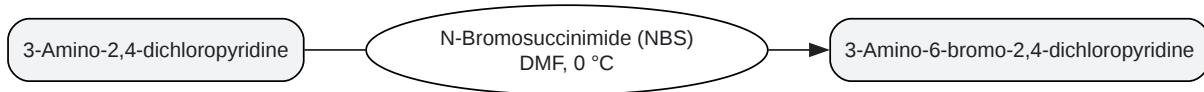
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (16 mL) in a flask.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the reaction mixture.
- Allow the reaction to proceed for 15 minutes at 0 °C.
- Pour the reaction mixture into water and extract the product with ethyl acetate (2 x volumes).
- Combine the organic phases and wash sequentially with water and saturated saline solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a red residue.
- Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and hexane.
- Purify the product by passing it through a short silica gel column.
- Concentrate the filtrate under reduced pressure to yield the title compound as a colorless crystalline solid.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **3-Amino-6-bromo-2,4-dichloropyridine**.



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Caption: Synthesis of **3-Amino-6-bromo-2,4-dichloropyridine**.

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References

- 1. 2,4-DICHLORO-3-AMINO-6-BROMOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
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